Product packaging for 3-Methoxyquinolin-5-ol(Cat. No.:)

3-Methoxyquinolin-5-ol

Cat. No.: B11719787
M. Wt: 175.18 g/mol
InChI Key: AWEZTTWEBOCJAV-UHFFFAOYSA-N
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Description

3-Methoxyquinolin-5-ol (CAS 881656-36-6) is a quinoline derivative with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol. It is supplied as a yellow to white solid . As a methoxy-substituted quinoline, this compound is of significant interest in medicinal chemistry research. The quinoline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. While specific biological data for this compound is not widely published in the available literature, analogous quinoline derivatives have demonstrated substantial research potential in various areas. Quinoline-based compounds are frequently investigated for their antimicrobial properties and have shown promising anticancer activities through mechanisms such as growth regulation via apoptosis, disruption of cell migration, and inhibition of angiogenesis . This compound serves as a versatile chemical intermediate for researchers working in organic synthesis and pharmaceutical development, providing a key building block for the creation of novel molecules with potential therapeutic value. Handle with care and store sealed in a dry environment at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B11719787 3-Methoxyquinolin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZTTWEBOCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3 Methoxyquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the determination of molecular structure by providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-Methoxyquinolin-5-ol provides crucial information regarding the number, connectivity, and chemical environment of the protons within the molecule. While specific chemical shift values can vary slightly depending on the solvent and instrument frequency, the predicted proton signals for this compound are well-defined.

A characteristic singlet peak for the methoxy (B1213986) group (-OCH₃) protons is expected to appear in the upfield region of the spectrum. The aromatic protons on the quinoline (B57606) ring system will exhibit distinct signals in the downfield region, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) revealing their spatial relationships with neighboring protons. The phenolic hydroxyl (-OH) proton typically presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the this compound molecule. The molecular formula of this compound is C₁₀H₉NO₂. chembk.comhoffmanchemicals.com The spectrum is expected to display ten distinct signals corresponding to the ten carbon atoms in the structure.

The carbon atom of the methoxy group will resonate at a characteristic upfield chemical shift. The nine carbon atoms of the quinoline ring system will appear in the downfield aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the electronic effects of the methoxy and hydroxyl substituents, as well as the nitrogen atom within the heterocyclic ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further aiding in the assignment of the carbon signals. magritek.com

A representative, though not experimentally verified for this specific compound, table of expected ¹³C NMR chemical shifts is provided below for illustrative purposes.

Atom Predicted Chemical Shift (ppm)
C2145.0
C3150.0
C4105.0
C4a140.0
C5155.0
C6110.0
C7120.0
C8115.0
C8a130.0
-OCH₃56.0

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the molecular structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. This allows for the tracing of proton connectivity within the quinoline ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net Each cross-peak indicates a carbon atom and the proton(s) attached to it, facilitating the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netcolumbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. rsc.orgnih.gov The calculated exact mass for the molecular formula C₁₀H₉NO₂ is 175.06333 Da. An experimentally determined mass from an HRMS analysis that closely matches this theoretical value would provide strong evidence for the proposed elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In addition to providing the molecular ion peak, ESI-MS can induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. While a detailed fragmentation pathway would require experimental data, predictable fragmentation patterns for quinoline derivatives often involve the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or radicals like the methyl group (•CH₃) from the methoxy substituent. The analysis of these fragmentation patterns can provide further structural confirmation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of organic molecules, including quinoline derivatives. nih.gov In a typical MALDI-TOF MS experiment for this compound, the analyte would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). researchgate.net Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, primarily as singly charged ions.

The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 176.19. Depending on the experimental conditions and the matrix used, other adducts, such as the sodium adduct [M+Na]⁺ at m/z 198.17 or the potassium adduct [M+K]⁺ at m/z 214.15, might also be observed. The high resolution of TOF analyzers allows for the accurate mass determination of the molecular ion, which serves as a primary confirmation of the compound's identity. shimadzu.com

Fragmentation of the molecular ion can also occur, providing valuable structural information. For this compound, potential fragmentation pathways could involve the loss of a methyl group (•CH₃) from the methoxy substituent, resulting in a fragment ion at m/z 161.17, or the loss of a carbon monoxide (CO) molecule, leading to a fragment at m/z 148.19. The analysis of these fragment ions aids in the elucidation of the compound's structure. chim.lulibretexts.org

Ion Predicted m/z
[M+H]⁺176.19
[M+Na]⁺198.17
[M+K]⁺214.15
[M-CH₃]⁺161.17
[M-CO+H]⁺148.19

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its constituent functional groups. acenet.edu The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, resulting from O-H stretching vibrations. maricopa.edusavemyexams.com The methoxy (-OCH₃) group would give rise to characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band in the 1000-1300 cm⁻¹ region. udel.edu

The quinoline ring system will produce a number of distinct peaks. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range. maricopa.edu The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region. mdpi.com Bending vibrations of the aromatic C-H bonds, both in-plane and out-of-plane, would be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. libretexts.org

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3200-3600O-H stretch (broad)Hydroxyl
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethoxy
1500-1650C=C and C=N stretchQuinoline Ring
1400-1500C-H bendMethoxy, Alkyl
1000-1300C-O stretchMethoxy, Phenolic
650-900C-H bend (out-of-plane)Aromatic

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the quinoline ring would be expected to produce strong Raman signals. Aromatic C-C stretching vibrations, which may be weak in the FTIR spectrum, often show strong intensity in the Raman spectrum in the 1300-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic C-O bond would also be Raman active. Due to the lower polarity of C-H bonds, their Raman signals are generally weaker compared to the ring vibrations.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, including its ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Analysis

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show multiple absorption bands corresponding to electronic transitions within the quinoline chromophore. Quinoline itself exhibits characteristic absorption bands due to π → π* transitions. amazonaws.com The presence of the hydroxyl and methoxy substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted quinoline. uomustansiriyah.edu.iq

Typically, quinoline derivatives show a strong absorption band in the range of 220-280 nm and another, often structured, band at longer wavelengths, typically above 300 nm. scielo.brmdpi.com The position and intensity of these bands are sensitive to solvent polarity; polar solvents can lead to further shifts in the absorption maxima. uomustansiriyah.edu.iq The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a specific wavelength, can be determined using the Beer-Lambert law and is an important characteristic parameter. uregina.calibretexts.orgwikipedia.org

Table 3: Predicted UV-Vis Absorption Properties of this compound

Transition Type Predicted λmax Range (nm) Expected Molar Absorptivity (ε) Solvent Effects
π → π220-280High (10⁴ - 10⁵ L mol⁻¹ cm⁻¹)Moderate shift with polarity
π → π>300Moderate to High (10³ - 10⁴ L mol⁻¹ cm⁻¹)Sensitive to solvent polarity
n → π*>320 (often a shoulder)Low (10² - 10³ L mol⁻¹ cm⁻¹)Blue shift in polar protic solvents

Fluorescence and Phosphorescence Properties

Many quinoline derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence upon excitation at its absorption maxima. researchgate.net The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band and occurs at a longer wavelength (lower energy) due to the Stokes shift. colostate.edu The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, would be a key parameter to quantify its emission efficiency. The emission wavelength and intensity are often highly dependent on the solvent environment. researchgate.net

Phosphorescence, which is emission from a triplet excited state, has also been observed for some quinoline derivatives, particularly at low temperatures (e.g., 77 K) in a rigid matrix. scielo.bracs.org This phenomenon involves an intersystem crossing from the singlet excited state to the triplet excited state, followed by a spin-forbidden radiative decay to the singlet ground state. acs.org The phosphorescence spectrum would appear at even longer wavelengths than the fluorescence and would have a much longer lifetime, typically in the range of milliseconds to seconds. scielo.br

X-ray Crystallography for Solid-State Structural Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a monochromatic X-ray beam. carleton.edu The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. fuw.edu.plazolifesciences.com This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice. fuw.edu.pl

Analysis of the positions and intensities of these diffracted spots allows for the calculation of an electron density map of the repeating unit in the crystal, known as the unit cell. nih.gov From this map, the positions of individual atoms can be determined, and a detailed molecular model can be built and refined. anton-paar.com

While searches of publicly available crystallographic databases did not yield specific experimental data for this compound, a hypothetical X-ray crystallographic analysis would provide the key structural parameters outlined in the table below. This data would be invaluable for understanding the molecule's solid-state conformation, intermolecular interactions, and for correlating its structure with its physicochemical properties.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. carleton.edu
Space Group The space group provides a more detailed description of the symmetry elements within the crystal lattice. carleton.edu
Unit Cell Dimensions These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), defining the size and shape of the cell. carleton.eduuhu-ciqso.es
Atomic Coordinates The precise (x, y, z) coordinates for each non-hydrogen atom in the asymmetric unit of the crystal. uwaterloo.ca
Bond Lengths The determined distances between bonded atoms, typically measured in Ångstroms (Å). carleton.eduuwaterloo.ca
Bond Angles The angles formed between three connected atoms, providing insight into the molecule's geometry. carleton.eduuwaterloo.ca
Torsion Angles These angles describe the rotation around a chemical bond and are crucial for defining the molecule's conformation. uwaterloo.ca
Intermolecular Interactions Details of non-covalent interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing. numberanalytics.com

The elucidation of the crystal structure of this compound would allow for a detailed comparison with structurally related quinoline derivatives. Such a comparison could reveal subtle structural changes arising from the specific substitution pattern on the quinoline ring, providing deeper insights into structure-property relationships within this class of compounds.

Computational and Theoretical Investigations of 3 Methoxyquinolin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxyquinolin-5-ol at the electronic level. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govscirp.org It is a workhorse of computational chemistry for predicting molecular properties. nih.gov For this compound, DFT calculations are employed to determine its electronic and reactive characteristics. The geometry of the molecule is optimized using DFT methods, often with a basis set like B3LYP/6-311G*, to find the most stable conformation (a global minimum on the potential energy surface). malariaworld.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. malariaworld.orgrsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. rsc.org Conversely, a small energy gap indicates higher reactivity and lower stability, as less energy is required for electronic excitation, which is typical for a "soft" molecule. rsc.org For quinoline (B57606) derivatives, these values provide insight into their potential as reactants in chemical processes. arabjchem.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.75Indicates the molecule's chemical reactivity and stability

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a quinoline derivative.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. rsc.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. mdpi.com These maps are crucial for predicting how the molecule will interact with other molecules, particularly in biological systems where interactions like hydrogen bonding are governed by electrostatic forces. rsc.org The MEP is mapped onto the electron density surface, with different colors representing varying potential values; red typically indicates negative potential (electron-rich areas, such as near the oxygen and nitrogen atoms), while blue represents positive potential (electron-poor areas, often around hydrogen atoms). mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. malariaworld.orgbohrium.com By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of this compound. tandfonline.comnih.gov These theoretical spectra can then be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular structure. malariaworld.orgtandfonline.com

Table 2: Illustrative Predicted Electronic Transitions for this compound using TD-DFT

Wavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
3253.810.085HOMO -> LUMO
2804.430.120HOMO-1 -> LUMO
2554.860.050HOMO -> LUMO+1

Note: This table presents hypothetical data to exemplify the results of a TD-DFT calculation.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before analyzing its electronic properties, the three-dimensional structure of this compound must be accurately determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms that corresponds to the lowest energy state of the molecule. scirp.org This is typically performed using methods like DFT. nih.gov For a molecule with rotatable bonds, such as the methoxy (B1213986) group in this compound, a conformational landscape analysis is necessary. This involves exploring the different possible spatial arrangements (conformers) of the molecule and their relative energies to identify the most stable conformer(s) that are likely to exist under experimental conditions.

Molecular Docking Simulations and Ligand-Target Interaction Modeling Principles

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, in this case, this compound) when it binds to a larger molecule, typically a protein or a nucleic acid (the target). frontiersin.orgwisdomlib.org This method is fundamental in drug discovery and molecular biology. researchgate.netmdpi.com

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different orientations and conformations. wisdomlib.org The results are ranked based on a scoring function, which estimates the strength of the interaction. The pose with the lowest binding energy is considered the most likely binding mode. frontiersin.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-target complex. frontiersin.org While specific docking studies for this compound are not available, the principles of molecular docking are widely applied to quinoline derivatives to explore their potential as inhibitors of various enzymes or as ligands for receptors. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in drug discovery and medicinal chemistry. nih.gov These techniques aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbohrium.com For quinoline-based compounds, including derivatives of this compound, QSAR studies are instrumental in predicting biological activities, thereby guiding the synthesis of new, more potent analogues and reducing the time and cost associated with traditional drug development. wisdomlib.orgnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors. nih.gov A typical QSAR study involves the following key steps: selection of a dataset of compounds with known biological activities, calculation of molecular descriptors, development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.govjppres.com

Several QSAR modeling techniques have been successfully applied to quinoline derivatives, providing a framework for potential investigations into this compound. These methodologies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR

In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule. These descriptors can be classified into various categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. bohrium.com

Topological Descriptors: These quantify the atomic connectivity within the molecule.

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are considered. uran.ua

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uran.uaimist.ma

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to build the QSAR models. imist.ma MLR attempts to establish a linear relationship between the biological activity and the molecular descriptors, while ANN can capture more complex, non-linear relationships. bohrium.comimist.ma

For instance, a hypothetical 2D-QSAR study on a series of this compound derivatives could yield a predictive model for a specific biological activity. The table below illustrates the types of descriptors that could be used in such a model.

Descriptor TypeExample DescriptorPotential Influence on Activity
Constitutional Molecular WeightCan affect absorption and distribution.
Topological Wiener IndexRelates to molecular branching.
Physicochemical LogPDescribes the compound's lipophilicity, influencing membrane permeability.
Quantum Chemical HOMO EnergyRelates to the molecule's ability to donate electrons.

3D-QSAR

3D-QSAR methods consider the three-dimensional structure of the molecules and how they interact with a biological target. These approaches often provide more detailed insights into the steric and electronic requirements for activity. Prominent 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic interaction fields of a set of aligned molecules. nih.govdovepress.com The resulting field values are then used to build a QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This often provides a more comprehensive understanding of the structure-activity relationship.

The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a CoMFA study on this compound derivatives might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.

A study on quinoline-based derivatives for antimalarial activity developed CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov The statistical significance of these models was demonstrated through high internal cross-validation (q²) and non-cross-validation (r²) values. nih.gov The predictive ability of the models was confirmed with a test set of compounds. nih.gov

The table below summarizes the statistical parameters often used to validate QSAR models, based on a study of quinoline derivatives. nih.gov

Statistical ParameterDescriptionTypical Value for a Good Model
r² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5
r²_pred (Predictive r² for external test set) A measure of the model's ability to predict the activity of new, unseen compounds.> 0.5

Chemical Reactivity and Derivatization of 3 Methoxyquinolin 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution, with the positions of substitution being influenced by the existing substituents. tutoring-blog.co.uksavemyexams.com

Electrophilic Substitution: The hydroxyl and methoxy (B1213986) groups are activating and direct incoming electrophiles to specific positions on the benzene (B151609) ring of the quinoline nucleus. The hydroxyl group at position 5 and the methoxy group at position 3 enhance the electron density of the ring, making it more susceptible to attack by electron-deficient species. tutoring-blog.co.uk Reactions such as halogenation, nitration, and sulfonation would be expected to occur preferentially at the positions ortho and para to the activating groups, primarily at C4, C6, and C8. For instance, electrophilic bromination of 8-hydroxyquinaldine (B167061) has been shown to result in substitution at the 5-position. scispace.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring are less common and typically require harsh conditions or the presence of strongly electron-withdrawing groups. gacariyalur.ac.inlibretexts.org However, the inherent polarity of bonds within the heterocyclic ring can facilitate such reactions under specific circumstances. For example, a nucleophile can replace a leaving group on the quinoline ring, a reaction type common in the synthesis of various quinoline derivatives. savemyexams.comgacariyalur.ac.in The presence of the methoxy group can also influence the reactivity of adjacent positions towards nucleophilic attack.

Reaction Type Reactivity Directing Influence of Substituents
Electrophilic SubstitutionEnhancedThe -OH and -OCH3 groups direct electrophiles primarily to the C4, C6, and C8 positions.
Nucleophilic SubstitutionRequires specific conditionsCan be facilitated by the presence of good leaving groups and influenced by the electronic effects of the methoxy group.

Oxidation Pathways of the Quinoline Nucleus and Hydroxyl Group

The quinoline nucleus and the hydroxyl group of 3-Methoxyquinolin-5-ol can undergo oxidation through various pathways.

Oxidation of the Quinoline Nucleus: The quinoline ring can be oxidized to form N-oxides. smolecule.com This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peroxy acids. The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a stable N-oxide derivative.

Oxidation of the Hydroxyl Group: The phenolic hydroxyl group can be oxidized, particularly in the presence of strong oxidizing agents. This can lead to the formation of quinone-like structures. For instance, the oxidation of 8-hydroxyquinolines can result in the formation of quinoline-5,8-diones. nih.gov The methoxy group can influence the redox potential of the molecule, affecting the ease of oxidation.

Oxidative Coupling Reactions: In the presence of certain catalysts, oxidative coupling reactions can occur, leading to the formation of more complex structures. These reactions often involve the activation of C-H bonds and can be mediated by transition metals like copper or cobalt. mdpi.com

Reduction Reactions and Their Influence on the Quinoline System

Reduction reactions of this compound can target either the quinoline ring or other functional groups.

Reduction of the Quinoline Ring: The heterocyclic part of the quinoline system can be reduced under specific conditions. Catalytic hydrogenation, often using catalysts like palladium or platinum, can lead to the saturation of the pyridine (B92270) ring, forming tetrahydroquinoline derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction.

Reduction of Other Functional Groups: If other reducible functional groups were present on the molecule, such as a nitro group, they could be selectively reduced to an amino group using reagents like iron powder in the presence of an acid. scispace.com Reagents like sodium borohydride (B1222165) can be used to reduce carbonyl groups that might be introduced through other derivatization reactions. medcraveonline.com

Complexation Chemistry with Metal Ions

Hydroxyquinolines are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netnih.govdovepress.com This property is central to their use in various applications.

The geometry of this compound allows it to act as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. The primary binding sites are the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. smolecule.comtandfonline.com This dual binding forms a stable five-membered ring with the metal ion, a structural motif known as a chelate. researchgate.netnih.gov The formation of this chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands. chemguide.co.uk

The process of chelation involves the displacement of solvent molecules from the coordination sphere of the metal ion by the ligand. spjainsasaram.co.in The strength of the metal-ligand bond depends on several factors, including the nature of the metal ion and the ligand, as well as the solvent system. electrochemsci.org

The stoichiometry of the metal complexes formed with this compound can vary depending on the metal ion and the reaction conditions. Typically, 1:1, 1:2, or even 1:3 (metal:ligand) complexes can be formed. spjainsasaram.co.inresearchgate.net The stability of these complexes is quantified by their stability constants (log K). A higher stability constant indicates a more stable complex. iljs.org.ngnih.gov

The stability of metal-hydroxyquinoline complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iljs.org.ng The actual stability will also be influenced by the presence of the methoxy group on the quinoline ring.

Metal Ion Typical Stoichiometry (Metal:Ligand) Relative Stability
Cu(II)1:1, 1:2High
Ni(II)1:1, 1:2High
Co(II)1:1, 1:2Moderate to High
Zn(II)1:1, 1:2Moderate
Fe(II)/Fe(III)1:1, 1:2, 1:3Varies

This table provides a generalized overview. Actual stoichiometry and stability can vary based on experimental conditions.

Formation of Schiff Bases and Other Coordination Ligands from Methoxyquinolinols

The reactivity of the hydroxyl and amino groups (if introduced) on the methoxyquinolinol scaffold allows for the synthesis of more complex ligands, such as Schiff bases.

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. If an amino group were introduced onto the this compound structure, it could react with various aldehydes or ketones to form Schiff base ligands. These ligands often exhibit enhanced coordination capabilities and can form stable complexes with a wide range of metal ions. researchgate.net

For example, a Schiff base derived from a hydroxyquinoline derivative was synthesized by condensing it with an aminophenol. researchgate.net The resulting ligand and its metal complexes showed interesting properties. The formation of such derivatives expands the potential of this compound as a precursor for novel coordination compounds with tailored electronic and steric properties.

Metabolic Transformations of Methoxyquinoline Scaffolds in Biological Systems Non Human Clinical Focus

Oxidative Demethylation Processes (O-Demethylation)

Oxidative O-demethylation is a primary metabolic pathway for compounds containing methoxy (B1213986) groups, including methoxyquinolines. This reaction is predominantly catalyzed by cytochrome P450 (CYP450) monooxygenases. frontiersin.org In this process, the methyl group of the methoxy moiety is hydroxylated to form an unstable hemiacetal intermediate, which then spontaneously cleaves to yield a phenol (B47542) and formaldehyde. frontiersin.org

For 3-Methoxyquinolin-5-ol, the methoxy group at the C-3 position is a prime substrate for this transformation. The resulting metabolite would be Quinoline-3,5-diol. Studies on other methoxyquinolines, such as 6-methoxyquinoline (B18371), confirm that O-demethylation is a significant metabolic route, occurring alongside other oxidative reactions like N-oxygenation and aromatic hydroxylation, all mediated by the same P450 enzyme-substrate complex. nih.gov Similarly, research on 5,6,8-trimethoxyquinolines demonstrated that oxidative demethylation using chemical models like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) effectively produces quinolinequinones, highlighting the susceptibility of methoxy groups on the quinoline (B57606) ring to this type of oxidative process. clockss.org

Substrate ClassKey EnzymesReactionPotential Product from this compoundSupporting Evidence
MethoxyquinolinesCytochrome P450 (CYP450) family, Rieske nonheme oxygenasesO-DemethylationQuinoline-3,5-diolMetabolism of 6-methoxyquinoline by P4501A2 frontiersin.orgnih.gov
PolymethoxyquinolinesOxidative systemsOxidative DemethylationQuinone derivatives (following further oxidation)Oxidative demethylation of 5,6,8-trimethoxyquinolines clockss.org

Monohydroxylation and Polyhydroxylation Mechanisms

Hydroxylation is another critical Phase I metabolic reaction that introduces one or more hydroxyl (-OH) groups onto the aromatic scaffold, increasing its polarity. This process is also primarily mediated by CYP450 enzymes. nih.gov For the quinoline ring system, hydroxylation can occur on either the benzene (B151609) or the pyridine (B92270) ring. The regioselectivity of this reaction is influenced by a combination of electronic effects (the inherent reactivity of each position) and steric factors (how the substrate fits into the enzyme's active site). nih.gov

In the case of this compound, the existing hydroxyl and methoxy groups would act as directing groups, influencing the position of any subsequent hydroxylation. Studies on unsubstituted quinoline have shown that while computational models predict the C-8 position to be electronically favored for hydroxylation, experimentally, the C-3 position is a major site of metabolism, indicating strong steric guidance by the enzyme. nih.gov Furthermore, research involving toluene (B28343) dioxygenase from Pseudomonas putida has shown that methoxyquinolines can undergo cis-dihydroxylation on the carbocyclic ring to form enantiopure cis-5,6- and -7,8-dihydrodiol metabolites, which can then be aromatized to dihydroxylated quinolines. researchgate.net This suggests that this compound could be hydroxylated at positions C-6, C-7, or C-8 of the carbocyclic ring.

Substrate ClassKey EnzymesReaction TypePotential Metabolites of this compoundSupporting Evidence
QuinolinesCytochrome P450 (P450) familyAromatic Monohydroxylation3-Methoxyquinolin-5,X-diol (where X = 6, 7, or 8)Regioselectivity studies on quinoline hydroxylation by P450s nih.gov
MethoxyquinolinesToluene Dioxygenase (in model systems)cis-Dihydroxylation3-Methoxy-cis-dihydrodiol-quinoline derivativesDihydroxylation of 2-methoxyquinoline (B1583196) by P. putida researchgate.net

N-Oxidation Pathways of the Quinoline Nitrogen

The nitrogen atom within the quinoline heterocycle is a target for oxidation, leading to the formation of an N-oxide. This transformation is a common metabolic pathway for many nitrogen-containing heterocyclic compounds. The resulting N-oxide introduces a polar, ionizable group that significantly alters the physicochemical properties of the parent molecule.

This reaction is catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). A study on the metabolism of 6-methoxyquinoline by P4501A2 identified the corresponding N-oxide as a significant metabolite, formed concurrently with O-demethylation and hydroxylation products from a single enzyme-substrate intermediate. nih.gov This provides strong evidence that the quinoline nitrogen of this compound would also be susceptible to enzymatic oxidation, yielding this compound-1-oxide. Quinoline N-oxides are also recognized as versatile synthetic intermediates, which underscores the chemical reactivity of the quinoline nitrogen. sioc-journal.cn

ReactionEnzyme FamilySubstrate ExamplePotential Product from this compound
N-OxidationCytochrome P450 (CYP450), Flavin-containing Monooxygenases (FMO)6-Methoxyquinoline nih.govThis compound-1-oxide

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Model Systems

Following Phase I metabolism, the introduced or pre-existing hydroxyl groups on the quinoline scaffold serve as active sites for Phase II conjugation reactions. The most common of these are glucuronidation and sulfation. These processes attach large, polar, endogenous molecules (glucuronic acid or a sulfonate group) to the substrate, rendering it highly water-soluble and readily excretable. nih.govresearchgate.net

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction conjugates glucuronic acid to hydroxyl groups. The C-5 hydroxyl group of this compound, as well as any additional hydroxyls formed during Phase I metabolism (e.g., at C-3 from demethylation), would be primary sites for this reaction. Studies on quinoline alkaloids in rats have confirmed that glucuronide conjugates are major metabolites found in plasma, urine, and feces. researchgate.net

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway transfers a sulfonate group from the donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group. Phenolic compounds are excellent substrates for SULTs. researchgate.net Therefore, the phenolic hydroxyl at C-5 of the parent compound and any other hydroxyl metabolites would be expected to undergo sulfation.

These conjugation reactions are crucial for the detoxification and clearance of phenolic compounds. researchgate.net Studies analyzing the metabolites of quinoline alkaloids from natural sources in rats consistently identify both glucuronide and sulfate (B86663) conjugates as the main Phase II products. researchgate.net

Conjugation PathwayEnzyme FamilyReaction Site on this compoundResulting Metabolite
GlucuronidationUDP-glucuronosyltransferases (UGTs)C-5 hydroxyl group; C-3 hydroxyl (post-demethylation)3-Methoxyquinolin-5-O-glucuronide
SulfationSulfotransferases (SULTs)C-5 hydroxyl group; C-3 hydroxyl (post-demethylation)3-Methoxyquinolin-5-O-sulfate

Enzymatic Transformations of the Quinoline Framework

Beyond the specific reactions of its functional groups, the core quinoline framework can be acted upon by various enzymes that catalyze a range of transformations. These enzymes are found across different biological systems and can lead to significant structural modifications or degradation of the heterocyclic ring system.

Whole-cell biocatalysis and isolated enzymes have been shown to mediate the oxidation of the quinoline ring. researchgate.net For example, monoamine oxidase (MAO-N) enzymes can catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. cardiff.ac.uknih.gov While this is the reverse of a reduction reaction, it highlights the enzymatic machinery available to act on the quinoline core. Horseradish peroxidase (HRP) has also been used to catalyze radical-based cyclization and aromatization reactions to form quinolinium ions from precursor molecules. cardiff.ac.uknih.gov In some microbial systems, the entire quinoline ring can be a substrate for degradation, often initiated by dioxygenase enzymes that catalyze ring cleavage, a key step in the use of quinoline as a carbon and nitrogen source by microorganisms. Though this represents a catabolic pathway rather than metabolic transformation within a higher organism, it demonstrates the enzymatic susceptibility of the quinoline structure.

Advanced Applications and Future Research Directions in Organic Synthesis and Beyond

3-Methoxyquinolin-5-ol as a Versatile Building Block in Organic Synthesis

The presence of both a hydroxyl and a methoxy (B1213986) group on the quinoline (B57606) framework endows this compound with a rich and versatile reactivity, positioning it as a valuable precursor and reagent in the synthesis of complex molecules.

Precursor for Advanced Heterocyclic Systems

The this compound scaffold can serve as a foundational element for the construction of more complex, fused heterocyclic systems. The hydroxyl group at the 5-position is a key functional handle for derivatization. For instance, it can undergo O-alkylation, O-acylation, or be converted into a triflate, which then allows for various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the quinoline ring itself can participate in annulation reactions. Depending on the reaction conditions and the nature of the coupling partners, the existing benzene (B151609) or pyridine (B92270) ring of the quinoline can be fused with other heterocyclic or carbocyclic rings. The reactivity of hydroxyquinones, in general, suggests that the phenolic moiety in this compound can direct ortho-lithiation or other electrophilic substitution reactions, enabling the introduction of additional functional groups that can then be used for ring-closing reactions. mdpi.com

Table 1: Potential Reactions for the Synthesis of Fused Heterocyclic Systems from this compound

Reaction TypeReagents and ConditionsPotential Product Class
O-Alkylation followed by intramolecular cyclizationAlkyl dihalide, BaseFuran or pyran-fused quinolines
Pechmann Condensationβ-Ketoester, Acid catalystCoumarin-fused quinolines (Quinolino-coumarins)
Directed ortho-Metalation followed by annulationn-BuLi, Electrophilic cyclizing agentFused polycyclic aromatic systems
Buchwald-Hartwig or Ullmann couplingDihalo-heterocycle, Palladium or Copper catalystBridged or fused multi-heterocyclic frameworks

This table presents hypothetical reaction pathways based on the known reactivity of quinolinols and related phenolic compounds.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. ijresm.com The functional groups of this compound make it an ideal candidate for participation in various MCRs. The phenolic hydroxyl group can act as a nucleophile in reactions such as the Passerini and Ugi reactions, which are used to generate peptide-like scaffolds.

For example, in a Passerini three-component reaction, the hydroxyl group of this compound could react with a carbonyl compound and an isocyanide to form an α-acyloxy carboxamide derivative incorporating the quinoline moiety. mdpi.com Similarly, in an Ugi four-component reaction, the phenolic oxygen could be part of the carboxylic acid component, or the quinoline nitrogen, after protonation, could influence the reactivity of other components. The steric and electronic effects of the methoxy group at the 3-position would likely influence the stereochemical outcome of such reactions.

The development of novel MCRs involving this compound could lead to the efficient synthesis of libraries of complex quinoline derivatives for biological screening.

Roles in Materials Science and Photophysical Investigations

The inherent electronic and photophysical properties of the quinoline ring system suggest that this compound could be a valuable component in the design of new functional materials.

Integration into Functional Polymers and Organic Electronics

Quinoline-based polymers are known for their thermal stability and optoelectronic properties. The hydroxyl group of this compound provides a convenient point for polymerization. For instance, it could be converted to a vinyl ether or an acrylate monomer and subsequently polymerized to form a functional polymer with pendant 3-methoxyquinoline (B1296862) moieties. Such polymers could find applications in organic light-emitting diodes (OLEDs), sensors, or as coatings with specific optical properties.

In the field of organic electronics, quinoline derivatives, particularly 8-hydroxyquinoline and its analogs, are widely used as electron-transporting and emissive materials in OLEDs. nih.gov The photophysical properties of quinoline derivatives are highly dependent on the nature and position of substituents. researchgate.net The combination of an electron-donating hydroxyl group and a methoxy group in this compound is expected to influence its fluorescence properties, potentially leading to materials with tunable emission wavelengths. Further research into the synthesis of metal complexes of this compound could also yield novel phosphorescent materials for OLED applications.

Potential in Sensing and Probe Development (Theoretical Basis)

The fluorescence of quinoline derivatives is often sensitive to the local environment, making them attractive candidates for chemical sensors and biological probes. nih.gov The hydroxyl group of this compound can participate in hydrogen bonding, and its acidity is expected to change upon photoexcitation, a property known as excited-state proton transfer (ESPT). This phenomenon can lead to dual fluorescence, where both the protonated and deprotonated forms of the molecule emit light at different wavelengths.

This pH-dependent fluorescence could be harnessed for the development of sensors for pH or for analytes that can interact with the hydroxyl group. Furthermore, the quinoline nitrogen can coordinate with metal ions, and this coordination can modulate the photophysical properties of the molecule, forming the basis for metal ion sensors. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the absorption and emission spectra of this compound and its complexes with various analytes, providing a theoretical foundation for the design of new sensors and probes. researchgate.net

Table 2: Predicted Photophysical Properties and Sensing Applications of this compound

PropertyTheoretical BasisPotential Application
SolvatochromismThe polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in absorption and emission maxima.Probes for local polarity in biological systems or polymer matrices.
Excited-State Proton Transfer (ESPT)The acidity of the phenolic proton increases upon photoexcitation, potentially leading to dual fluorescence.Ratiometric pH sensors.
Metal Ion CoordinationThe quinoline nitrogen and the hydroxyl oxygen can act as a chelating unit for metal ions, which can quench or enhance fluorescence.Turn-on or turn-off fluorescent sensors for specific metal ions.

This table is based on the known photophysical behavior of structurally similar hydroxyquinoline derivatives.

Theoretical Contributions to Structure-Based Design in Chemical Biology

While experimental data on the biological activity of this compound may be limited, computational methods can provide valuable insights into its potential as a scaffold in drug discovery. Structure-based drug design relies on understanding the interactions between a small molecule and its biological target.

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov The specific substitution pattern of this compound, with its hydrogen bond donor (hydroxyl) and acceptor (methoxy and quinoline nitrogen) functionalities, can be modeled to predict its binding to various protein targets.

Molecular docking studies could be performed to virtually screen this compound and its virtual derivatives against libraries of protein structures. mdpi.com This could help identify potential biological targets and guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, quinoline derivatives have been explored as inhibitors of kinases, proteases, and other enzymes. nih.gov

Furthermore, quantum chemical calculations can be used to determine the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbital energies. nih.gov These properties are crucial for understanding its reactivity and its ability to participate in non-covalent interactions with biological macromolecules. Theoretical studies on the tautomerism of quinolinols can also provide insights into the most stable form of the molecule in different environments, which is critical for understanding its biological activity. nih.govcityu.edu.hk

Future Perspectives in Catalyst Design and Ligand Development

The quinoline core structure is a well-established pharmacophore and a versatile building block in the development of catalysts and ligands. While there is no specific information on the use of this compound in these areas, we can extrapolate potential future research directions based on the known reactivity and coordination chemistry of similar quinoline derivatives.

The future of catalyst design is geared towards the development of more efficient, selective, and sustainable catalytic systems. This often involves the use of earth-abundant metals and the design of ligands that can fine-tune the catalytic activity. Quinoline derivatives are often employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. The presence of both a methoxy and a hydroxyl group on the this compound backbone could offer interesting possibilities for bidentate or even tridentate coordination, depending on the reaction conditions and the metal center.

Future research in this area could focus on several key aspects:

Synthesis of Novel Ligands: The development of synthetic routes to produce this compound and its derivatives would be the first and most crucial step. This would open the door to exploring its potential as a ligand.

Coordination Chemistry: A detailed study of the coordination behavior of this compound with various transition metals would be essential. This would involve the synthesis and characterization of novel metal complexes.

Catalytic Applications: Once stable and well-defined metal complexes of this compound are obtained, they could be screened for their catalytic activity in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Mechanistic Studies: Detailed mechanistic investigations would be necessary to understand the role of the this compound ligand in the catalytic cycle. This would provide valuable insights for the design of more efficient catalysts.

The development of new ligands is a continuous endeavor in the field of catalysis. The unique electronic and steric properties of this compound, should it become accessible, could lead to the discovery of novel catalysts with unprecedented reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxyquinolin-5-ol, and how can its purity be validated?

  • Synthesis : A common approach involves functionalizing quinoline derivatives via methoxylation or hydroxylation. For example, methoxy groups can be introduced via nucleophilic substitution or catalytic coupling reactions under inert atmospheres .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards. Confirm purity (>97%) via mass spectrometry (MS) and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with oxidizers due to incompatibility risks .
  • Storage : Keep in a tightly sealed amber vial under inert gas (e.g., argon) at 2–8°C. Monitor for decomposition (e.g., color change) over time, as methoxyquinoline derivatives can degrade into carbon oxides under prolonged exposure to moisture .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : Use 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) and hydroxyl (-OH) protons/carbons. Aromatic protons typically appear in the δ 6.5–8.5 ppm range .
  • FT-IR : Look for O-H stretching (3200–3600 cm1^{-1}) and C-O bonds (1250–1050 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

  • Methodological Approach :

Replicate Conditions : Compare experimental setups (e.g., solvent, temperature, catalysts) from conflicting studies.

Advanced Analytics : Use X-ray crystallography to confirm molecular packing effects or DSC (Differential Scanning Calorimetry) to study thermal stability .

Computational Modeling : Perform DFT calculations to predict reactivity under varying conditions (e.g., pH, solvent polarity) .

  • Example : Discrepancies in oxidative stability might arise from trace metal impurities; employ ICP-MS to detect contaminants .

Q. What strategies are recommended for studying the mechanistic role of this compound in catalytic or biological systems?

  • Experimental Design :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates.
  • Isotopic Labeling : Introduce 18^{18}O or deuterated analogs to track methoxy/hydroxyl group participation .
    • Biological Systems : Conduct dose-response assays (e.g., IC50_{50} determination) in cell cultures, paired with ROS (Reactive Oxygen Species) detection kits to probe redox activity .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

  • Chromatography : Develop a UPLC method with a gradient elution (water:acetonitrile + 0.1% formic acid) for enhanced resolution.
  • Detection : Couple with tandem MS (MRM mode) for sensitivity in biological samples (LOQ < 1 ng/mL) .
  • Validation : Assess recovery rates (>90%) and matrix effects using spiked samples .

Methodological Recommendations

  • Ethical Compliance : Declare conflicts of interest and retain raw data (spectra, chromatograms) for 5–10 years to address reproducibility concerns .
  • Data Triangulation : Combine quantitative (HPLC/MS) and qualitative (NMR/IR) data to validate findings .
  • Safety Protocols : Follow SDS guidelines for quinoline analogs (e.g., 5-Quinoxalinol) in the absence of compound-specific data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.